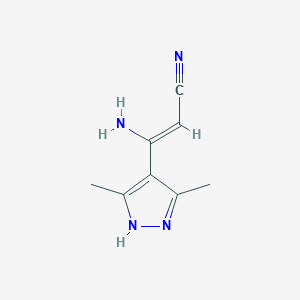
3-Amino-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The amino and nitrile groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and nitriles. These products are often used as intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
3-Amino-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrazole ring can also participate in π-π stacking interactions, further affecting the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 3,5-Dimethyl-1H-pyrazol-4-amine
- 3-Amino-5-methyl-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole-4-carbonitrile
Uniqueness
What sets 3-Amino-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C8H10N4 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
(Z)-3-amino-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enenitrile |
InChI |
InChI=1S/C8H10N4/c1-5-8(6(2)12-11-5)7(10)3-4-9/h3H,10H2,1-2H3,(H,11,12)/b7-3- |
Clé InChI |
GUDKRWRLCNCIAN-CLTKARDFSA-N |
SMILES isomérique |
CC1=C(C(=NN1)C)/C(=C/C#N)/N |
SMILES canonique |
CC1=C(C(=NN1)C)C(=CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12891535.png)
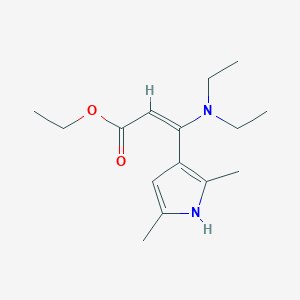
![6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12891560.png)
![2-(Aminomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12891570.png)


![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
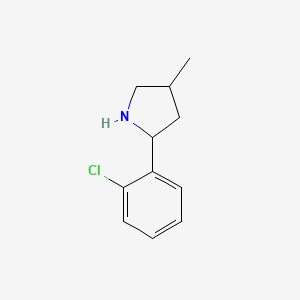
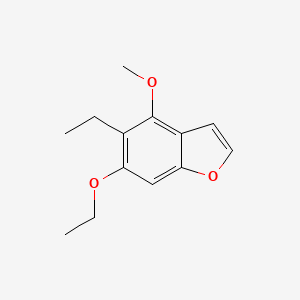
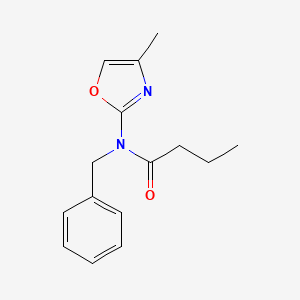

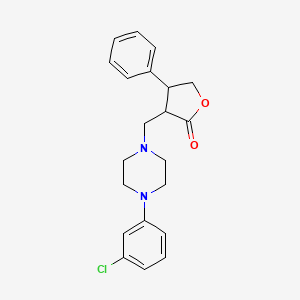
![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)
